Ortho‑ vs. Para‑Trifluoromethyl Substitution: Structural and Electronic Differentiation from Triflusal and HTB
The target compound carries the electron‑withdrawing trifluoromethyl substituent at the ortho position of the terminal phenyl ring, whereas the clinically studied anti‑platelet agent triflusal (2‑acetoxy‑4‑(trifluoromethyl)benzoic acid) and its active metabolite HTB (2‑hydroxy‑4‑(trifluoromethyl)benzoic acid) bear the CF₃ group at the para position [1]. This positional isomerism is expected to alter the pKa of the benzoic acid moiety and the compound's lipophilicity (LogP): the target compound has a calculated LogP of approximately 4.32 , while 2‑hydroxy‑4‑(trifluoromethyl)benzoic acid (HTB) has a reported LogP of approximately 3.0–3.5 [2]. The difference of ~0.8–1.3 LogP units indicates higher membrane permeability potential for CAS 127733‑45‑3, which may directly affect cell‑based assay outcomes and in‑vivo distribution.
| Evidence Dimension | Lipophilicity (calculated LogP) and CF₃ ring position |
|---|---|
| Target Compound Data | LogP ≈ 4.32; CF₃ at ortho position of terminal phenyl ring |
| Comparator Or Baseline | Triflusal / HTB: CF₃ at para position; HTB LogP ≈ 3.0–3.5 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.3 (target more lipophilic); ortho vs. para CF₃ substitution |
| Conditions | Calculated logP (ChemSrc database); HTB LogP from published literature |
Why This Matters
Higher lipophilicity can enhance membrane permeability in cell‑based assays, meaning that CAS 127733‑45‑3 cannot be assumed to behave identically to para‑CF₃ analogues in cellular or in‑vivo models.
- [1] RxReasoner. Triflusal – Pharmacological Profile and Platelet Aggregation Data. 2026. View Source
- [2] Fernández de Arriba A, et al. Inhibition of cyclooxygenase‑2 expression by 4‑trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2‑hydroxy‑4‑trifluoromethylbenzoic acid. Mol Pharmacol. 1999;55(4):753‑760. View Source
